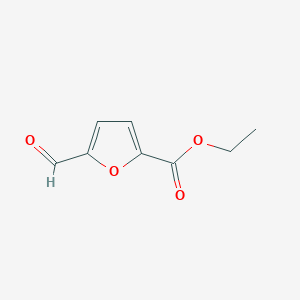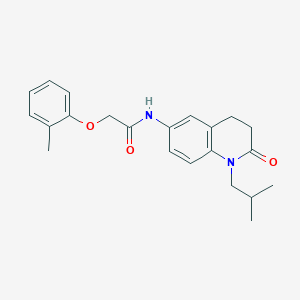
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as ITA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ITA is a small molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Cyclization Reactions and Synthesis of Complex Molecules
Isoquinoline derivatives are often used in cyclization reactions to synthesize complex molecules. For example, a study describes a high-yielding cyclization of a related compound to synthesize (±)-crispine A, showcasing the potential of isoquinoline derivatives in facilitating complex molecular syntheses (King, 2007).
Structural Aspects and Properties of Compounds
Another study focused on the structural aspects of amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their ability to form gels and crystalline solids. This highlights the structural versatility and potential application of such compounds in materials science (Karmakar, Sarma, & Baruah, 2007).
Antiproliferative Activities
Isoquinoline derivatives have also been evaluated for their antiproliferative activities against various cancer cell lines, indicating potential applications in cancer research and therapy. A specific compound was found to be highly effective against nasopharyngeal carcinoma cells, demonstrating the relevance of these compounds in medicinal chemistry (Chen et al., 2013).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds is another area where isoquinoline derivatives are utilized. A study detailed the synthesis of methoxy-indolo[2,1‐a]isoquinolines with potential cytostatic activity, illustrating the role of these compounds in developing new therapeutic agents (Ambros, Angerer, & Wiegrebe, 1988).
Microbial Transformation and Pharmacological Studies
Research on the microbial transformation of isoquinoline alkaloids and their metabolites has shown potential for these compounds in anti-inflammatory, antimicrobial, and anticancer applications. This suggests the broad utility of isoquinoline derivatives in pharmacology and drug development (El-Aasr et al., 2021).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)13-24-19-10-9-18(12-17(19)8-11-22(24)26)23-21(25)14-27-20-7-5-4-6-16(20)3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVPHFMUYHFFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

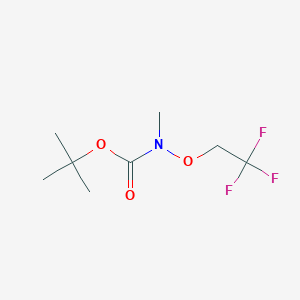
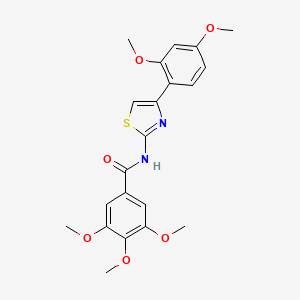
![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
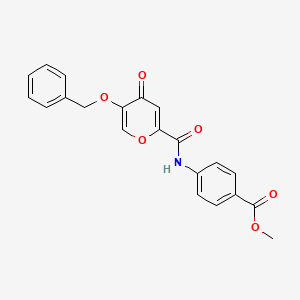
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
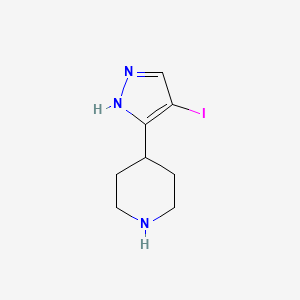
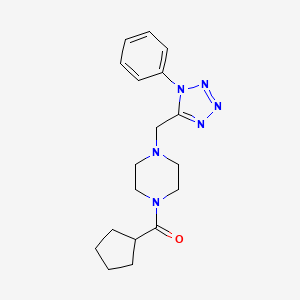
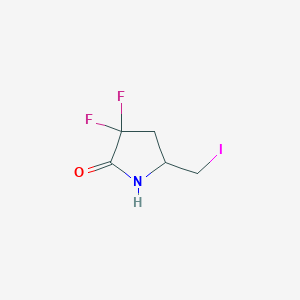
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
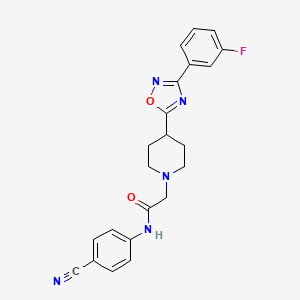
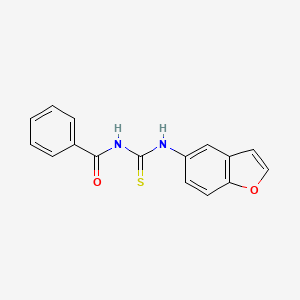
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
